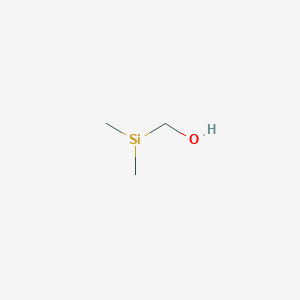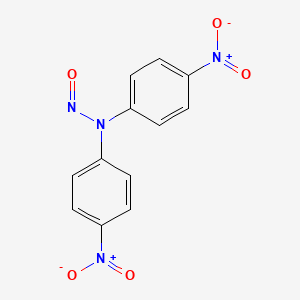
N,N-Bis(4-nitrophenyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-nitrophenyl)nitrous amide: is a chemical compound that belongs to the class of nitrosamides. These compounds are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-nitrophenyl)nitrous amide typically involves the reaction of N-monosubstituted carboxamides with a nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids . The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide after the elimination of a proton .
Industrial Production Methods: Industrial production methods for nitrosamides often focus on optimizing yield and purity while minimizing environmental impact. One common method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is both efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(4-nitrophenyl)nitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitroso group, which makes the compound highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of nitrosamides include strong acids, bases, and oxidizing agents. For example, the nitrosyl cation can be generated from nitrous acid in the presence of strong acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Applications De Recherche Scientifique
N,N-Bis(4-nitrophenyl)nitrous amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, nitrosamides are studied for their potential anticancer properties due to their ability to alkylate DNA . Additionally, the compound is used in the development of stabilizers for nitrate ester-based energetic materials .
Mécanisme D'action
The mechanism of action of N,N-Bis(4-nitrophenyl)nitrous amide involves the formation of reactive electrophilic species during its metabolism . These species can alkylate nucleophilic sites in DNA, leading to potential anticancer effects . The compound’s reactivity is primarily due to the presence of the nitroso group, which facilitates the formation of these electrophilic species .
Comparaison Avec Des Composés Similaires
N,N’-Bis(4-nitrophenyl)urea: This compound is structurally similar to N,N-Bis(4-nitrophenyl)nitrous amide but contains a urea group instead of a nitroso group.
N,N’-Bis(4-nitrophenyl)carbamate: Another related compound, which has a carbamate group in place of the nitroso group.
Uniqueness: Its ability to form reactive electrophilic species makes it particularly valuable in anticancer research and the development of stabilizers for energetic materials .
Propriétés
Numéro CAS |
13916-77-3 |
|---|---|
Formule moléculaire |
C12H8N4O5 |
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
N,N-bis(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H |
Clé InChI |
DMTCHVZPELIQPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
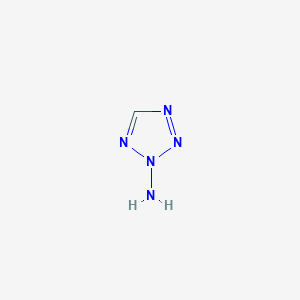
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
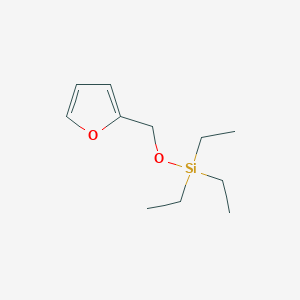

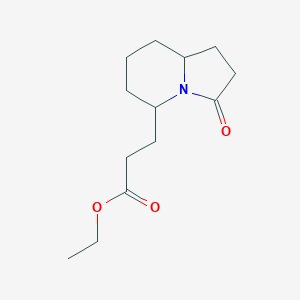
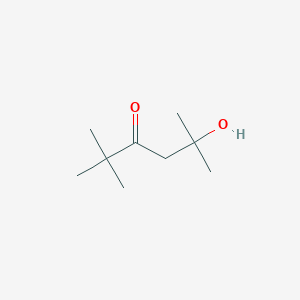
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)




